molecular formula C37H45N B14312609 N,N-Dimethyl-4-[13-(pyren-1-YL)tridecyl]aniline CAS No. 109298-38-6

N,N-Dimethyl-4-[13-(pyren-1-YL)tridecyl]aniline

Cat. No.: B14312609
CAS No.: 109298-38-6
M. Wt: 503.8 g/mol
InChI Key: XRVSBSDMMHKFJW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline is an organic compound that features a pyrene moiety linked to an aniline derivative. This compound is notable for its unique structure, which combines the electron-donating properties of N,N-dimethylaniline with the electron-accepting characteristics of pyrene. This dual functionality makes it a valuable compound in various scientific research applications, particularly in the fields of organic electronics and photophysics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline typically involves a multi-step process. One common method starts with the preparation of 4-bromo-N,N-dimethylaniline, which is then subjected to a Grignard reaction with 1-bromopyrene to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

This includes the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as rigorous purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces amine derivatives .

Scientific Research Applications

N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline involves its ability to participate in electron transfer processes. The pyrene moiety acts as an electron acceptor, while the N,N-dimethylaniline group serves as an electron donor. This electron transfer capability is crucial for its function in organic electronic devices and its role as a fluorescent probe in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(pyren-1-yl)aniline
  • N,N-Diphenyl-4-(pyren-1-yl)aniline

Uniqueness

N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline is unique due to its extended alkyl chain, which enhances its solubility and processability in various solvents. This makes it more versatile compared to its shorter-chain analogs .

Properties

CAS No.

109298-38-6

Molecular Formula

C37H45N

Molecular Weight

503.8 g/mol

IUPAC Name

N,N-dimethyl-4-(13-pyren-1-yltridecyl)aniline

InChI

InChI=1S/C37H45N/c1-38(2)34-26-19-29(20-27-34)15-12-10-8-6-4-3-5-7-9-11-13-16-30-21-22-33-24-23-31-17-14-18-32-25-28-35(30)37(33)36(31)32/h14,17-28H,3-13,15-16H2,1-2H3

InChI Key

XRVSBSDMMHKFJW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

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